![molecular formula C20H24ClN5O2 B606494 Cathepsin inhibitor 1 CAS No. 225120-65-0](/img/structure/B606494.png)
Cathepsin inhibitor 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cathepsin inhibitor 1 is a potent and selective inhibitor of Cathepsin, with pIC50s of 7.9, 6.7, 6.0, 5.5, and 5.2 for CatL, CatL2, CatS, CatK, and CatB, respectively . It plays a crucial role in various conditions that involve large biological systems such as autoimmune disease, cardiac repair, cardiomyopathy, heart valve disease, and atherosclerosis .
Chemical Reactions Analysis
The chemical reactions involving Cathepsin inhibitor 1 are not explicitly mentioned in the retrieved data .
Physical And Chemical Properties Analysis
Cathepsin Inhibitor 1 has a molecular formula of C20H24ClN5O2 and a molecular weight of 401.89 .
Aplicaciones Científicas De Investigación
Cancer Immunotherapy
Cathepsin S (CatS) inhibitors have shown promise in cancer immunotherapy . CatS is overexpressed in many solid cancers and promotes an immune-suppressive and tumor-promoting microenvironment . The selective inhibition of CatS can be achieved through optimized small molecule inhibitors . This makes the design of CatS selective inhibitors and their targeting to tumor-associated M2-type macrophages (TAM) an attractive therapeutic strategy .
Brain Metastasis
CatS mediates the blood–brain barrier transmigration of breast cancer cells through proteolytic processing of the junctional adhesion molecule B (JAM-B), playing an important role in brain metastasis .
Tumor-Associated Macrophages
The inhibition of tumor-associated cathepsins, especially CatS, has emerged as a novel promising strategy in cancer immunotherapy . CatS is prominently expressed in tumor-associated M2-type macrophages (TAM), dendritic cells (DC), and myeloid-derived suppressor cells (MDSC) of the tumor microenvironment .
Metabolism and Polarization of Tumor-Associated Macrophages
Pharmacological inhibition of cathepsins B, L, and S using a novel inhibitor, GB111-NH 2, led to a polarization shift from M2- to M1 macrophages, associated with distinct alterations in lysosomal signaling and lipid metabolism . This could be therapeutically exploited in tumors with strong infiltration of M2-macrophages .
Angiogenesis and Neuropathic Pain
Extracellular cathepsin S may also be involved in angiogenesis and initiation and/or maintenance of neuropathic pain by cleavage of the membrane-bound chemokine fractalkine (CX3CL1) .
Lacrimal Gland Infiltration and Tear Secretion
In a mouse model, inhibition of CatS with a peptide-based inhibitor significantly lowered CatS activity in tears and the lacrimal gland, reduced lymphocytic infiltration in the lacrimal gland, and improved tear secretion .
Mecanismo De Acción
Target of Action
Cathepsin Inhibitor 1 primarily targets cathepsins, which are the most abundant lysosomal proteases . These proteases are mainly found in acidic endo/lysosomal compartments where they play a vital role in intracellular protein degradation, energy metabolism, and immune responses . Cathepsin Inhibitor 1 specifically targets Cathepsin S (CTSS), a lysosomal protease and a member of the cysteine cathepsin protease family .
Mode of Action
Cathepsin Inhibitor 1 interacts with its targets by inhibiting their proteolytic activity. It is a reversible, highly potent, and highly selective inhibitor that markedly inhibits the production of active neutrophil serine proteases (NSPs) in a dose-dependent manner . This inhibition blocks the processing of zymogenic forms of NSPs, including neutrophil elastase, proteinase 3, and cathepsin G .
Biochemical Pathways
The inhibition of cathepsins by Cathepsin Inhibitor 1 affects several biochemical pathways. It blocks the activation of inflammasomes, which are essential in generating bioactive interleukin-1 in response to crystals . It also inhibits an inflammasome-independent pathway that generates mature interleukin-1, contributing substantially to crystal-stimulated inflammation . Moreover, it prevents the release of pro-apoptotic mediators such as caspase-3 and PARP-1, which contribute to plaque instability .
Pharmacokinetics
The pharmacokinetic profile of Cathepsin Inhibitor 1 is qualitatively similar throughout Phase 1 development . It is a reversible inhibitor that binds to cathepsin C in a dose-dependent manner . The binding kinetics of Cathepsin Inhibitor 1 to isolated human cathepsin C were assessed using surface plasmon resonance .
Result of Action
The inhibition of cathepsin activity by Cathepsin Inhibitor 1 leads to various molecular and cellular effects. It causes increased cell death stemming from oxidative stress in both in vitro and in vivo systems . Using advanced proteomic analysis, it was found that autophagy is inhibited in the system, seemingly yielding the elevated oxidative stress and apoptosis .
Action Environment
The action of Cathepsin Inhibitor 1 is influenced by the environment in which it operates. Cathepsins are synthesized as zymogens and are autoactivated in the acidic and reducing environment of lysosomes Therefore, the efficacy and stability of Cathepsin Inhibitor 1 may be influenced by the pH and redox conditions of its environment
Safety and Hazards
Direcciones Futuras
Despite significant success on animal models, none of the CatS inhibitors has entered phase III clinical trials, possibly due to species-specific differences in CatS as well as differences in the human versus mouse immune response . The selective inhibition of CatS can be achieved through optimized small molecule inhibitors that show good pharmacokinetic profiles and are orally bioavailable .
Propiedades
IUPAC Name |
5-tert-butyl-N-[(2S)-3-(3-chlorophenyl)-1-(cyanomethylamino)-1-oxopropan-2-yl]-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O2/c1-20(2,3)17-12-16(26(4)25-17)19(28)24-15(18(27)23-9-8-22)11-13-6-5-7-14(21)10-13/h5-7,10,12,15H,9,11H2,1-4H3,(H,23,27)(H,24,28)/t15-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRVIHRERYCHBL-HNNXBMFYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)C(=O)NC(CC2=CC(=CC=C2)Cl)C(=O)NCC#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=NN(C(=C1)C(=O)N[C@@H](CC2=CC(=CC=C2)Cl)C(=O)NCC#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cathepsin inhibitor 1 |
Q & A
Q1: The research mentions that Cathepsin inhibitor 1 (CATI-1) can counteract the downregulation of the full-length Mpl protein caused by the truncated Mpl isoform (Mpl-tr). Can you elaborate on the mechanism by which CATI-1 might be exerting this effect?
A1: The research suggests that Mpl-tr targets the full-length Mpl receptor for degradation through a lysosomal pathway. [] Cathepsins are a family of proteases found within lysosomes, and they play a crucial role in protein degradation within these organelles. Therefore, by inhibiting cathepsins, CATI-1 likely prevents the degradation of the full-length Mpl receptor, even in the presence of Mpl-tr. This would explain why CATI-1 counteracts the effect of Mpl-tr on Mpl protein expression.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.